molecular formula C27H21N3O2S B418392 N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 337490-39-8

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B418392
CAS No.: 337490-39-8
M. Wt: 451.5g/mol
InChI Key: IBRQQYXTJAVBAU-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves multiple steps. One common synthetic route starts with the reaction of 3-methylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-naphthalen-2-yl-N-phenylacetamide under appropriate conditions to yield the final product .

Chemical Reactions Analysis

N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide include other oxadiazole derivatives, such as:

  • 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide
  • 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct biological and chemical properties .

Properties

CAS No.

337490-39-8

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5g/mol

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide

InChI

InChI=1S/C27H21N3O2S/c1-19-8-7-11-22(16-19)26-28-29-27(32-26)33-18-25(31)30(23-12-3-2-4-13-23)24-15-14-20-9-5-6-10-21(20)17-24/h2-17H,18H2,1H3

InChI Key

IBRQQYXTJAVBAU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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